Product packaging for Di-tert-butyl octadecanedioate(Cat. No.:)

Di-tert-butyl octadecanedioate

Cat. No.: B12958873
M. Wt: 426.7 g/mol
InChI Key: VLBWHFOIXBCMJQ-UHFFFAOYSA-N
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Description

Di-tert-butyl octadecanedioate is a useful research compound. Its molecular formula is C26H50O4 and its molecular weight is 426.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H50O4 B12958873 Di-tert-butyl octadecanedioate

Properties

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

ditert-butyl octadecanedioate

InChI

InChI=1S/C26H50O4/c1-25(2,3)29-23(27)21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24(28)30-26(4,5)6/h7-22H2,1-6H3

InChI Key

VLBWHFOIXBCMJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)OC(C)(C)C

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways of Di Tert Butyl Octadecanedioate

Direct Esterification Approaches

Direct esterification involves the reaction of the two carboxylic acid groups of octadecanedioic acid with a source of tert-butyl groups. The steric hindrance of the tertiary alcohol makes this reaction challenging, often requiring specific catalysts and conditions to achieve high yields of the diester.

The selective formation of the di-tert-butyl ester over the mono-ester or unreacted diacid is a key challenge. Several catalyst systems have been developed to facilitate this transformation for dicarboxylic acids.

One common laboratory-scale method involves the activation of the carboxylic acid. For instance, octadecanedioic acid can first be converted to its more reactive acyl chloride derivative using an agent like thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). The resulting octadecanedioyl dichloride is then reacted with tert-butanol (B103910) in the presence of a base such as pyridine (B92270) to neutralize the HCl byproduct and drive the reaction to completion. nus.edu.sg

Another widely used approach employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the tert-butylating agent. patsnap.com This reaction is typically catalyzed by a nucleophilic catalyst, with 4-(dimethylamino)pyridine (DMAP) being a prominent example. guidechem.comchemicalbook.com The mechanism involves the activation of the carboxylic acid by the catalyst, followed by reaction with (Boc)₂O.

Solid acid catalysts also present a viable option, particularly for industrial applications. Metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont), such as Al³⁺-mont, have been shown to be effective for the esterification of dicarboxylic acids. researchgate.net These heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and potentially reused. researchgate.net

Achieving high yield and purity of Di-tert-butyl octadecanedioate requires careful optimization of several reaction parameters, including temperature, solvent, and reactant stoichiometry.

Solvent Selection: The choice of solvent is critical. Aprotic solvents such as toluene, dichloromethane (B109758), and acetonitrile (B52724) are commonly used. nus.edu.sgguidechem.comresearchgate.net Toluene can be beneficial as it allows for the azeotropic removal of water when starting from the diacid and alcohol, driving the equilibrium towards the ester product. Dichloromethane is often used when employing acyl chloride intermediates due to its inertness and ability to dissolve the reactants. nus.edu.sg Acetonitrile has also been explored as a "greener" alternative that can provide a good balance between reactant conversion and reaction selectivity. scielo.br

Temperature and Reaction Time: Reaction temperatures can range from room temperature to reflux, depending on the chosen synthetic route. nus.edu.sgguidechem.com For example, methods using highly reactive intermediates like acyl chlorides may proceed efficiently at room temperature over several hours. nus.edu.sg In contrast, direct esterification using less reactive systems might require heating under reflux for extended periods to achieve satisfactory conversion. guidechem.com Optimization studies for similar esterifications show that increasing temperature can improve yield, but an optimal balance must be found to prevent side reactions or product decomposition. researchgate.net Monitoring the reaction progress using techniques like High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time. patsnap.com

Purification: After the reaction, a mixture containing the desired diester, the monoester, and unreacted starting materials is often obtained. guidechem.com Purification typically involves a series of steps including washing with aqueous solutions to remove catalysts and byproducts, followed by chromatographic techniques like column chromatography or recrystallization from a suitable solvent such as n-heptane to isolate the pure this compound. nus.edu.sgguidechem.com

Modern synthetic chemistry places a strong emphasis on sustainability. Several green chemistry principles can be applied to the synthesis of this compound to make the process more environmentally benign.

A key area of development is the use of reusable solid acid catalysts, such as zeolite, alumina (B75360), or metal-exchanged clays like Al³⁺-montmorillonite. researchgate.netgoogle.com These catalysts avoid the use of corrosive and difficult-to-handle liquid acids and can be recovered and reused, minimizing waste. researchgate.net

Solvent-free reaction conditions represent another significant green advancement. A novel method for synthesizing tert-butyl esters uses (Boc)₂O under electromagnetic milling conditions, which is solvent-free, base-free, and does not require external heating. rsc.org This approach offers a highly sustainable route for ester synthesis. rsc.org

The use of flow microreactors is also emerging as a sustainable technology for direct esterification. rsc.org Flow processes can offer improved efficiency, safety, and versatility compared to traditional batch methods. rsc.org Furthermore, selecting greener solvents like acetonitrile over more hazardous options such as dichloromethane or benzene (B151609) contributes to a more sustainable process. scielo.br

Transesterification Routes for this compound Production

Transesterification offers an alternative pathway, starting from a more readily available ester of octadecanedioic acid, such as dimethyl octadecanedioate. This method involves exchanging the methyl groups with tert-butyl groups from tert-butanol. This process can be catalyzed by enzymes or chemical catalysts.

Enzymatic catalysis, particularly using lipases, is a powerful tool in green chemistry for ester synthesis due to its high selectivity and mild reaction conditions. Immobilized lipases are particularly attractive as they can be easily recovered and reused.

Candida antarctica lipase (B570770) B, often immobilized and sold under the trade name Novozym 435, is a highly effective biocatalyst for esterification and transesterification reactions. nih.gov Studies have shown its capability to catalyze the esterification of dicarboxylic acids like adipic acid with tert-butanol. nih.gov This suggests its potential application in the transesterification of dimethyl octadecanedioate with tert-butanol to yield this compound. The reaction is typically performed in an organic solvent, and tert-butanol itself can sometimes serve as the reaction medium. ikm.org.mynih.gov

The efficiency of enzymatic transesterification depends on factors such as temperature, enzyme loading, and the removal of the alcohol byproduct (methanol) to shift the equilibrium towards the product. ikm.org.my For example, the synthesis of fructose (B13574) oleate (B1233923) ester using Novozym 435 was optimized for enzyme loading and temperature, achieving high conversion over time. ikm.org.my Similar optimization would be necessary for the production of this compound.

Chemical catalysts are also employed for transesterification. Palladium-based catalysts have been successfully used for the alkoxycarbonylation of aryl bromides to prepare tertiary esters, demonstrating the utility of metal catalysis in forming sterically hindered esters. acs.org Another approach involves the palladium-catalyzed cross-coupling of boronic acids with di-tert-butyl dicarbonate. acs.org

Boron-based catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to catalyze the transesterification of tert-butyl esters with high efficiency under mild conditions. rsc.org This method is remarkably chemoselective and could potentially be adapted for the synthesis of this compound from another tert-butyl ester or by reaction of a methyl ester with a tert-butyl source.

Acid catalysts like p-toluenesulfonic acid are also used for the transesterification of dimethyl esters of long-chain dicarboxylic acids with various alcohols. rsc.org While effective, these catalysts may require higher temperatures and can be less selective than enzymatic or specific metal-catalyzed systems. In some cases, catalysts such as zinc, titanium, or zirconium oxides are used in industrial transesterification processes. google.com

Alternative Synthetic Strategies from Octadecanedioic Acid Precursors

Direct esterification of octadecanedioic acid with tert-butanol is often inefficient due to the steric hindrance of the tertiary alcohol and its propensity to eliminate to isobutene under harsh acidic conditions. organic-chemistry.org Consequently, alternative strategies are employed that typically proceed in a stepwise manner, allowing for greater control over the reaction and purification of intermediates.

One common strategy involves the initial conversion of octadecanedioic acid into a more reactive intermediate. For instance, the acid can be treated with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding octadecanedioyl chloride. nus.edu.sg This highly reactive diacyl chloride can then be reacted with tert-butanol in the presence of a base like pyridine to yield the desired diester. The reaction is typically performed at controlled temperatures to manage its reactivity. nus.edu.sg

Another widely used method involves activating the carboxylic acid groups using coupling agents. The Steglich esterification, which utilizes dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is particularly effective for sterically hindered alcohols like tert-butanol. organic-chemistry.orgcommonorganicchemistry.comorgsyn.org This method proceeds under mild conditions, which helps to prevent side reactions. organic-chemistry.org

A multi-step approach that offers high selectivity begins with the complete esterification of octadecanedioic acid with a simple alcohol like methanol (B129727), catalyzed by an acid such as concentrated sulfuric acid, to produce dimethyl octadecanedioate. patsnap.com This is followed by a selective mono-hydrolysis under controlled alkaline conditions (e.g., using barium hydroxide) to yield the methyl monoester of octadecanedioic acid. The free carboxylic acid group is then subjected to tert-butyl esterification. A final selective hydrolysis removes the initial methyl group to yield the mono-tert-butyl ester, which can then be converted to the diester if required. patsnap.com

In the stepwise synthesis of this compound from its diacid precursor, the primary intermediate species is mono-tert-butyl octadecanedioate (also known as 18-(tert-butoxy)-18-oxooctadecanoic acid). guidechem.comchemicalbook.com The formation of this monoester is a key feature of synthetic routes that aim to avoid the statistical mixture of monoester, diester, and unreacted diacid that can result from direct esterification attempts.

Several synthetic protocols are designed specifically to isolate this monoester. One such method involves reacting octadecanedioic acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a catalyst like DMAP and a suitable solvent such as toluene. guidechem.compatsnap.com The reaction mixture typically contains the diacid, the target monoester, and the diester, from which the mono-tert-butyl ester can be separated and purified. guidechem.com Another approach uses N,N-Dimethylformamide di-tert-butyl acetal (B89532) as the esterifying agent. chemicalbook.com The controlled reaction conditions allow for the preferential formation and subsequent isolation of the mono-protected intermediate. chemicalbook.com The presence and purity of these intermediates are often monitored using techniques like High-Performance Liquid Chromatography (HPLC). patsnap.com

Table 1: Key Intermediates in this compound Synthesis

Intermediate NameChemical FormulaRole in SynthesisMethod of Formation
Octadecanedioyl DichlorideC₁₈H₃₂Cl₂O₂Highly reactive diacyl chlorideReaction of octadecanedioic acid with thionyl chloride (SOCl₂) nus.edu.sg
Mono-tert-butyl OctadecanedioateC₂₂H₄₂O₄Key mono-protected intermediate for further derivatizationStepwise esterification of octadecanedioic acid using (Boc)₂O or via acyl chloride nus.edu.sgguidechem.com
Dimethyl OctadecanedioateC₂₀H₃₈O₄Precursor for selective hydrolysis to a monoesterEsterification of octadecanedioic acid with methanol patsnap.com
O-Acylisourea IntermediateVariesActivated species in Steglich esterificationReaction of carboxylic acid with DCC organic-chemistry.org

The mono-tert-butyl octadecanedioate intermediate is a valuable and versatile building block, primarily because its two carboxyl groups have differentiated reactivity. chemicalbook.comchempep.com The tert-butyl ester serves as a robust protecting group for one carboxylic acid, while the other remains free for further chemical transformations. chempep.com

This intermediate is a crucial component in the synthesis of complex pharmaceutical molecules. chempep.com For example, it is a key linker used in the preparation of semaglutide, a long-acting glucagon-like peptide-1 (GLP-1) receptor agonist. chemicalbook.comchempep.com The free carboxylic acid can be coupled with an amine or alcohol functional group on another molecule, while the tert-butyl ester remains intact. This ester can be selectively removed later under mild acidic conditions, such as with trifluoroacetic acid, to reveal a carboxylic acid for further conjugation. chempep.comwikipedia.org

This differential protection strategy makes the monoester an important tool in the construction of:

Antibody-Drug Conjugates (ADCs): Where it can act as a non-cleavable linker connecting a cytotoxic drug to an antibody. chempep.com

Proteolysis Targeting Chimeras (PROTACs): Serving as a long-chain alkyl linker to connect a target-binding ligand and an E3 ligase ligand. chempep.com

Somatostatin Analogs: Used as a pharmaceutical intermediate in their synthesis. chemicalbook.comchempep.com

The free carboxylic acid can also be activated, for instance by converting it to a pentafluorophenyl (PFP) ester, to enhance its reactivity for coupling reactions, making the process more efficient. patsnap.com

Mechanistic Studies of Ester Bond Formation in Long-Chain Diesters

The formation of ester bonds in long-chain diesters like this compound follows general esterification principles, but is significantly influenced by factors such as chain length and steric hindrance.

The classic Fischer esterification mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. sparkl.me The alcohol then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. sparkl.melibretexts.org However, for hindered alcohols like tert-butanol, this direct acid-catalyzed pathway is disfavored. organic-chemistry.orglibretexts.org

For such cases, the Steglich esterification mechanism is more relevant. Here, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is essentially an activated form of the acid. The alcohol can then attack this intermediate to form the ester and dicyclohexylurea (DCU), a stable byproduct. The catalyst, DMAP, acts as an acyl transfer agent by reacting with the O-acylisourea to form a reactive acylpyridinium salt (an "active ester"), which is then readily attacked by the alcohol. organic-chemistry.org This pathway avoids the need for strong acids and high temperatures.

Kinetic analysis of the esterification of long-chain dicarboxylic acids reveals several key factors influencing reaction rates. While specific kinetic data for this compound synthesis is not widely published, general principles from related long-chain and sterically hindered systems apply.

Steric Hindrance: The rate of esterification is highly sensitive to steric bulk in both the carboxylic acid and the alcohol. orgsyn.orglibretexts.org The reaction rate decreases significantly when using bulky alcohols like tert-butanol. orgsyn.org

Catalyst Concentration: In acid-catalyzed reactions, the rate is dependent on the concentration of the acid catalyst. For Steglich esterification, the concentration of the coupling agent (DCC) and the acyl transfer catalyst (DMAP) are critical.

Reaction Order: The oxidation of stearic acid to octadecanedioic acid, a related process, has been modeled using pseudo-first-order kinetics, suggesting that complex reactions involving long aliphatic chains can often be simplified under specific conditions to understand their rate dependencies. researchgate.net

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for tert-butyl esters, higher temperatures can promote the elimination side reaction, placing an upper limit on practical reaction temperatures. organic-chemistry.org

The transition states and associated activation energies are fundamental to understanding the mechanism and kinetics of esterification.

For reactions involving long-chain molecules, intramolecular interactions can lead to specific cyclic transition states. For example, the formation of dicarboxylic acids during the degradation of polyethylene (B3416737) is explained by a mechanism involving an intramolecular hydrogen abstraction via a six-membered cyclic transition state, which is energetically more favorable than other possible cyclic states. acs.org

In the context of sterically hindered esterifications, the energy barrier (activation energy) for the formation of the tetrahedral intermediate is significantly higher. The use of activating agents like DCC in the Steglich pathway provides an alternative reaction coordinate with a lower activation energy. The O-acylisourea intermediate is a high-energy species, but its formation and subsequent reaction with the alcohol via a DMAP-catalyzed pathway have a more accessible transition state compared to the direct reaction. The stability of the tetrahedral intermediate is crucial for the reaction to proceed towards the ester product. sparkl.me Computational studies on related catalytic systems, such as the Pd-catalyzed alkoxycarbonylation of oleochemicals, have been used to gain deeper insight into the nature of bonding at the transition states through methods like energy decomposition analysis. researchgate.net

Purification Techniques for this compound

The purification of this compound and its intermediates is critical for achieving high-purity products suitable for their intended applications, especially in the pharmaceutical field. A combination of techniques is often employed.

Filtration: This is a fundamental step, particularly in syntheses that produce solid byproducts. In the Steglich esterification, the insoluble dicyclohexylurea (DCU) byproduct is conveniently removed by simple filtration of the reaction mixture. orgsyn.orgchemicalbook.com

Washing/Extraction: The crude product is often washed with aqueous solutions to remove catalysts and water-soluble impurities. A typical workup may involve washing the organic layer sequentially with a dilute acid (e.g., 0.5 N HCl) to remove basic catalysts like DMAP and pyridine, followed by a dilute base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid, and finally with brine. orgsyn.orgpatsnap.com

Chromatography: Column chromatography is a powerful technique for separating the desired diester from the monoester and unreacted starting materials. Flash column chromatography over silica (B1680970) gel or neutral alumina is commonly used. guidechem.comsciforum.net High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is used for both analytical purity assessment and preparative-scale purification. patsnap.comchemicalbook.comsielc.com

Recrystallization/Precipitation: Since long-chain diesters are often solids at room temperature, recrystallization from a suitable solvent or solvent mixture is an effective method for purification. guidechem.com Alternatively, the product can be precipitated by adding the reaction mixture to a non-solvent, a technique sometimes referred to as "pulping". patsnap.com

Distillation: For liquid products or those that are stable at elevated temperatures, distillation under reduced pressure (vacuum distillation) can be used to separate the product from non-volatile impurities. orgsyn.orgfinerchem.com

Table 2: Purification Methods and Their Applications

Purification TechniqueTarget Impurity / PurposeStage of Application
FiltrationInsoluble byproducts (e.g., Dicyclohexylurea)Post-reaction orgsyn.org
Liquid-Liquid ExtractionAcid/base catalysts, unreacted acid, water-soluble impuritiesWorkup orgsyn.orgpatsnap.com
Column ChromatographyMonoester, unreacted starting materials, other organic byproductsProduct Isolation guidechem.comsciforum.net
RecrystallizationGeneral impurities in a solid productFinal Purification guidechem.com
Vacuum DistillationNon-volatile impurities from a liquid/stable solid productFinal Purification finerchem.com
HPLCAnalytical assessment and high-purity preparative separationPurity Check / Final Purification patsnap.comsielc.com

Chromatographic Separation Methods

Following the synthesis of this compound, the crude reaction mixture often contains a combination of the desired diester, the mono-tert-butyl ester, unreacted octadecanedioic acid, and other byproducts. Chromatographic techniques are essential for the isolation and purification of the target compound.

Column Chromatography is a standard method for the purification of this compound on a laboratory scale. The choice of stationary and mobile phases is critical for achieving good separation.

Stationary Phase: Silica gel is a commonly used stationary phase due to its polarity and ability to separate compounds based on their differential adsorption. Alumina can also be employed as a stationary phase.

Mobile Phase (Eluent): A non-polar solvent system is typically used to elute the relatively non-polar this compound. A gradient of ethyl acetate (B1210297) in a non-polar solvent like hexane (B92381) or petroleum ether is often effective. The separation is based on the polarity difference between the components: the non-polar diester elutes first, followed by the more polar monoester, while the highly polar dicarboxylic acid remains strongly adsorbed to the silica gel under these conditions.

The progress of the separation is monitored by Thin Layer Chromatography (TLC), allowing for the collection of fractions containing the pure diester.

Chromatographic Method Stationary Phase Typical Mobile Phase System Separation Principle
Column ChromatographySilica GelHexane/Ethyl Acetate GradientAdsorption
Column ChromatographyAluminaDichloromethaneAdsorption

High-Performance Liquid Chromatography (HPLC) can be utilized for analytical purity assessment and for preparative separation of this compound. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is a suitable technique.

Crystallization-Based Purification Processes

Crystallization is a powerful and economical technique for the purification of solid organic compounds like this compound, particularly on a larger scale. The process relies on the difference in solubility of the compound and its impurities in a chosen solvent at different temperatures.

The selection of an appropriate solvent is the most critical step in developing a successful crystallization process. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature. This differential solubility allows for the recovery of the pure compound as crystals upon cooling, while the impurities remain dissolved in the mother liquor.

For a non-polar, long-chain aliphatic ester like this compound, suitable crystallization solvents are typically organic solvents with moderate polarity.

Commonly Used Solvents for Recrystallization of Long-Chain Esters:

Acetone: Often a good choice as it dissolves many organic compounds when hot and has a relatively low boiling point, making it easy to remove from the purified crystals.

Methanol: Can be effective, particularly for compounds with some degree of polarity.

Hexane or Heptane: These non-polar solvents can be used, especially in solvent-antisolvent crystallization systems.

Ethyl Acetate: Another solvent of moderate polarity that can be effective for the crystallization of esters. simply.science

The general procedure for recrystallization involves dissolving the crude this compound in a minimum amount of a suitable hot solvent. The hot solution is then allowed to cool slowly and undisturbed, promoting the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and dried.

Solvent Rationale for Use General Observation
AcetoneGood differential solubility for many esters.Effective for removing various impurities.
MethanolUseful for compounds with some polarity.May be used in combination with other solvents.
n-HeptaneNon-polar solvent.Good for precipitating non-polar compounds.
Ethyl AcetateModerate polarity, good solvent for esters. simply.scienceOften provides good crystal quality. simply.science

Structural Characterization and Analytical Techniques

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental to confirming the molecular structure of Di-tert-butyl octadecanedioate. Each technique offers unique insights into the compound's atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of this compound, distinct signals would confirm the presence of the different types of protons. A prominent singlet peak would be expected around 1.4 ppm, corresponding to the 18 equivalent protons of the two tert-butyl groups (-C(CH₃)₃). The protons on the long methylene (B1212753) (-CH₂-) chain would produce a series of multiplets. Specifically, the protons on the carbons alpha to the ester carbonyls (α-CH₂) are expected to appear as a triplet at approximately 2.2-2.3 ppm. The protons on the carbons beta to the carbonyls (β-CH₂) would likely resonate as a multiplet around 1.6 ppm, while the remaining bulk of the methylene protons in the center of the long chain would overlap to form a broad multiplet around 1.2-1.3 ppm.

¹³C NMR: The ¹³C NMR spectrum provides complementary information about the carbon skeleton. The carbonyl carbons (C=O) of the ester groups would be observed as a resonance in the downfield region, typically around 173 ppm. The quaternary carbons of the tert-butyl groups (-C(CH₃)₃) would appear around 80 ppm, and the methyl carbons of the tert-butyl groups (-C(CH₃)₃) would show a signal around 28 ppm. The methylene carbons of the long aliphatic chain would produce a series of signals in the range of 25-35 ppm.

Together, these NMR techniques unequivocally establish the connectivity of the octadecanedioyl backbone with the two terminal tert-butyl ester groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Ester Carbonyl (-C =O)N/A~173
tert-Butyl Quaternary Carbon (-C (CH₃)₃)N/A~80
Methylene Alpha to Carbonyl (-C H₂-C=O)~2.2-2.3 (triplet)~34-35
Methylene Beta to Carbonyl (-C H₂-CH₂-C=O)~1.6 (multiplet)~25
Bulk Methylene (-(CH₂)₁₂-)~1.2-1.3 (multiplet)~29
tert-Butyl Methyl (-C(C H₃)₃)~1.4 (singlet)~28

Mass spectrometry is essential for determining the molecular weight of this compound and for obtaining structural information through analysis of its fragmentation patterns. The molecular formula for this compound is C₂₆H₅₀O₄, corresponding to a molecular weight of 426.7 g/mol . synzeal.com

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 426 would be observed. Key fragmentation pathways for long-chain esters provide characteristic ions. researchgate.net A very common and prominent fragmentation would be the loss of a tert-butyl group (-C₄H₉) via alpha cleavage, resulting in a significant peak at m/z 370 [M-56]⁺. Another characteristic fragmentation is the loss of isobutylene (B52900) (-C₄H₈) to produce a protonated acid fragment ion. Further fragmentation would involve the sequential loss of methylene units from the long aliphatic chain.

Electrospray ionization (ESI), often coupled with liquid chromatography, is a softer ionization technique. In positive-ion mode ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 427.7 or the sodium adduct [M+Na]⁺ at m/z 449.7. Tandem MS (MS/MS) on these precursor ions would induce fragmentation, providing further structural confirmation. nih.govresearchgate.netkaust.edu.sa

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the ester functional group and the long aliphatic chain. The most characteristic absorption would be a strong, sharp peak for the C=O stretching vibration of the ester groups, typically appearing in the region of 1730-1740 cm⁻¹. Strong bands corresponding to the C-H stretching vibrations of the methyl and methylene groups would be observed in the 2850-2960 cm⁻¹ range. The C-O stretching vibrations of the ester linkage would produce signals in the 1150-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a strong signal in the IR spectrum, the symmetric vibrations of the non-polar C-C backbone of the long alkyl chain are often more prominent in the Raman spectrum. The C-H stretching vibrations also give strong Raman signals. The complementarity arises from their different selection rules: IR activity requires a change in dipole moment during a vibration, whereas Raman activity requires a change in polarizability.

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating this compound from impurities and for quantifying its purity.

Both GC and HPLC are suitable for the analysis of this compound, with the choice depending on the specific analytical goal.

Gas Chromatography (GC): Due to its relatively high molecular weight, GC analysis of this compound requires a high-temperature method. researchgate.net A capillary column with a non-polar or mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5 or equivalent), is typically used. jmb.or.kr A temperature-programmed oven is necessary to ensure the elution of the compound in a reasonable time with good peak shape. Detection is commonly performed using a Flame Ionization Detector (FID), which provides excellent sensitivity for hydrocarbons.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a very effective method for the purity assessment of this compound. A C18 or C8 stationary phase column is commonly employed. The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. Given the non-polar nature of the molecule, a high percentage of organic solvent is required for elution. A Chinese patent reports an HPLC method where the retention time for this compound was 17.08 minutes, distinguishing it from the mono-tert-butyl octadecanedioate which had a retention time of 10.93 minutes. google.com Detection is usually achieved with a UV detector at a low wavelength (~210 nm) or, more universally, with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD).

Table 2: Exemplary Chromatographic Conditions

Technique Parameter Condition Reference
HPLC ColumnC18General Practice
Mobile PhaseAcetonitrile/Water GradientGeneral Practice
Retention Time17.08 min google.com
GC ColumnDB-5 or equivalent jmb.or.kr
DetectorFlame Ionization Detector (FID) jmb.or.kr
TemperatureProgrammed Ramp to >300°C researchgate.netresearchgate.net

For the definitive identification of impurities, chromatography is coupled with mass spectrometry.

GC-MS: This technique combines the separation power of GC with the identification capabilities of MS. As components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each peak. This allows for the identification of process-related impurities such as the starting octadecanedioic acid (after derivatization), the mono-ester (octadecanedioic acid mono-tert-butyl ester), or residual solvents. nih.govuib.no

LC-MS: LC-MS is particularly powerful for analyzing long-chain dicarboxylic acid esters without the need for derivatization. nih.govshimadzu.com It can effectively separate this compound from less- or more-polar impurities. Using ESI or Atmospheric Pressure Chemical Ionization (APCI), mass spectra of the eluting compounds can be obtained to facilitate their identification. This is crucial for creating a comprehensive impurity profile of the final product. google.com

Advanced Diffraction Techniques for Crystalline Structure Analysis

Advanced diffraction techniques are crucial for elucidating the three-dimensional atomic arrangement of crystalline solids. For a compound like this compound, these methods would provide invaluable insights into its polymorphic forms, crystal packing, and intermolecular interactions, which in turn influence its physical and chemical properties.

X-ray diffraction (XRD) is a primary and non-destructive analytical technique used to investigate the crystalline nature of materials. By bombarding a sample with X-rays and analyzing the diffraction pattern produced, it is possible to obtain information about the crystal lattice structure.

For this compound, powder XRD (PXRD) would be the initial method of choice to characterize its solid-state form(s). The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), would serve as a unique fingerprint for the crystalline phase. Specific peaks in the pattern correspond to the crystallographic planes as defined by Miller indices (hkl).

Interactive Data Table: Hypothetical Powder XRD Data for this compound

2θ (degrees)d-spacing (Å)Relative Intensity (%)
5.217.085
10.48.5100
15.65.760
20.84.375
26.03.450

This table presents hypothetical data for illustrative purposes, as specific experimental XRD data for this compound is not publicly available.

Analysis of the XRD data would allow for the determination of the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice. Furthermore, variable-temperature XRD studies could be employed to identify any phase transitions or the existence of different polymorphic forms of the compound.

Single-crystal X-ray diffraction (SC-XRD) provides the most detailed and unambiguous determination of a molecule's crystal structure. By obtaining a suitable single crystal of this compound, its precise molecular geometry, conformation, and the arrangement of molecules within the crystal lattice can be elucidated.

The crystallographic data obtained from SC-XRD analysis would include the space group, which describes the symmetry elements of the crystal, and the atomic coordinates of each atom within the unit cell. This information is fundamental to understanding the molecular packing.

Key aspects of the molecular packing of this compound that would be investigated include:

Conformation of the Octadecanedioate Chain: The long aliphatic chain can adopt various conformations, such as an extended all-trans conformation or a more folded arrangement. The bulky tert-butyl groups at both ends will significantly influence this conformation.

Intermolecular Interactions: The packing of molecules in the crystal is governed by non-covalent interactions. For this compound, these would primarily be van der Waals forces between the long hydrocarbon chains and the tert-butyl groups. The presence and nature of any weak C-H···O interactions involving the ester carbonyl groups would also be of interest.

Packing Efficiency: The density of the crystal and the volume occupied by the molecules within the unit cell would be calculated to assess the efficiency of the molecular packing. The bulky tert-butyl groups might lead to less efficient packing compared to linear esters.

Interactive Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)30.1
α (°)90
β (°)95.5
γ (°)90
Volume (ų)2578
Z4
Calculated Density (g/cm³)1.05

This table presents hypothetical data for illustrative purposes, as specific experimental crystallographic data for this compound is not publicly available.

In the absence of experimental data, computational modeling and comparison with the crystal structures of analogous long-chain diesters could provide theoretical insights into the probable packing motifs of this compound.

Applications and Role in Advanced Materials Science

Di-tert-butyl Octadecanedioate as a Monomer in Polymer Synthesis

This compound serves as a specialized monomer in the synthesis of advanced polymers. Its long eighteen-carbon aliphatic chain and sterically hindering tert-butyl ester groups provide unique properties to the resulting macromolecules. This section explores its role in creating long-chain aliphatic polyesters, its incorporation into copolymers, and the specific influence of its tert-butyl moieties on polymer architecture.

Long-chain aliphatic polyesters are a class of polymers valued for their potential biodegradability and thermoplastic properties. The synthesis of these materials often involves the step-growth polymerization, or polycondensation, of difunctional monomers. acs.org In a typical A2 + B2 polycondensation reaction, a dicarboxylic acid (or its ester derivative) is reacted with a diol. acs.org this compound functions as the "A2" monomer in these syntheses.

The process requires high functional group conversion and sufficiently pure monomers to achieve high molecular weights necessary for good mechanical properties. acs.org The polycondensation is typically carried out in the bulk at elevated temperatures (e.g., 180°C or higher) and under vacuum to effectively remove the condensation byproduct, which in this case is tert-butanol (B103910). acs.orgacs.org Catalysts, such as titanium alkoxides or dibutyltin (B87310) oxide (DBTO), are often employed to accelerate the reaction. acs.orgd-nb.info The resulting polyesters possess a polyethylene-like structure due to the long hydrocarbon segments, which allows for crystallinity and imparts desirable material characteristics. d-nb.info

Parameter Value / Condition Reference
Monomer 1Dimethyl 1,18-octadecanedioate acs.org
Monomer 22,3-Butanediol acs.org
CatalystDibutyltin oxide (DBTO) acs.org
Initial Temperature150-180°C acs.org
Final Polymerization Temp.220°C acs.org
Pressure0.05 mbar (vacuum) acs.org
Resulting Polymer (Example)Poly(2,3-butylene-octadecanedioate) researchgate.net
Number Average Molecular Weight (Mn)7,500 - 44,700 g/mol acs.org
This table presents typical conditions for the polycondensation of a C18 dicarboxylate monomer, analogous to the reactions involving this compound.

This compound, or the diol derived from it, can be incorporated as a segment within more complex polymer architectures like block copolymers and segmented polyurethanes. Segmented polyurethanes are a significant class of thermoplastic elastomers that consist of alternating soft and hard segments. bhu.ac.in The soft segments are typically flexible, low-glass-transition-temperature (Tg) polyester (B1180765) or polyether macrodiols, while the hard segments are formed from a diisocyanate and a short-chain diol extender. bhu.ac.in

The long, flexible C18 aliphatic chain of octadecanedioate makes it an ideal candidate for forming the soft segment in these copolymers. scielo.br This incorporation imparts flexibility and can influence the morphology and phase separation between the hard and soft domains. scielo.br In practice, the di-tert-butyl ester would first be converted to a polyester macrodiol, which is then reacted with a diisocyanate to form the final polyurethane. mdpi.com The presence of such long aliphatic segments can contribute to the formation of crystalline domains within the soft phase, which can act as physical crosslinks and influence the mechanical and thermal properties of the material. mdpi.com

The tert-butyl groups of this compound exert a significant influence on the final polymer's structure and dynamics. These bulky groups introduce considerable steric hindrance, which can affect polymerization kinetics and the resulting polymer architecture.

A primary effect of incorporating bulky side groups is a reduction in the flexibility of the polymer chains. liverpool.ac.uk This increased rigidity can lead to changes in the material's thermal properties, such as the glass transition temperature (Tg). Research on polymers with tert-butyl groups has shown that their presence can restrict the long-range segmental motion of polymer chains. liverpool.ac.uk However, the bulky butyl groups can also act as "dynamic spacers," pushing polymer chains further apart and increasing free volume, which can lead to a lower Tg. acs.org This dual influence—increasing rigidity while also potentially increasing intermolecular spacing—makes the tert-butyl group a tool for tuning the thermal and mechanical properties of the resulting polymers. liverpool.ac.ukacs.org

Structural Feature Influence on Polymer Properties Underlying Mechanism Reference
Bulky Tert-Butyl GroupReduces chain flexibilitySteric hindrance restricts segmental motion. liverpool.ac.uk
Bulky Tert-Butyl GroupIncreases polymer rigidityHindered rotation along the polymer backbone. liverpool.ac.uk
Butyl Side ChainsCan lower the glass transition temperature (Tg)Acts as a "dynamic spacer" between polymer chains, increasing free volume. acs.org

Utilization in Polymer Foaming and Porous Material Fabrication

The unique chemical nature of the tert-butyl ester functionality makes this compound a candidate for creating porous polymer structures. The compound can act as a precursor to a chemical blowing agent, where gas is generated in-situ through thermal decomposition.

The tert-butyl ester group is known to be thermally labile. When heated, it can undergo an elimination reaction to produce isobutene gas and a carboxylic acid. This principle is utilized in creating polymer foams. rsc.orgresearchgate.net A polymer matrix can be blended with a compound containing tert-butyl groups, such as this compound, or a polymer can be synthesized with tert-butoxycarbonyl (Boc) side groups. rsc.org

Upon heating the polymer blend to a temperature above the polymer's softening point (its Tg) and within the decomposition range of the tert-butyl ester, gaseous products—primarily isobutene—are generated. rsc.orgresearchgate.net This process is a form of chemical foaming, where the blowing agent is created in-situ. mdpi.com The released gas creates bubbles or cells within the softened polymer matrix, which are then trapped as the polymer cools, resulting in a solid foam structure. specialchem.com This method avoids the need to handle volatile or high-pressure physical blowing agents.

The final characteristics of the porous material, such as cell size, cell density, and whether the structure is open or closed-cell, are critically dependent on the foaming process conditions. mdpi.comspecialchem.com By carefully controlling the decomposition kinetics of the tert-butyl ester, one can tailor the pore morphology.

The key parameters are the foaming temperature and time. researchgate.net The temperature must be high enough to both soften the polymer matrix and initiate the decomposition of the foaming agent precursor. rsc.org The rate of gas generation is governed by the temperature; higher temperatures lead to faster decomposition and gas release. rsc.org The interplay between gas diffusion, bubble nucleation (the formation of initial gas pockets), and bubble growth determines the final cell structure. specialchem.com For instance, a rapid heating process might lead to a high density of smaller cells, whereas a slower process could result in larger, but fewer, cells. By optimizing the thermal treatment, it is possible to achieve controllable and well-defined porous architectures for specific applications. rsc.org

Foaming Parameter Effect on Process Impact on Pore Structure Reference
Temperature (Tf) Controls polymer chain mobility and decomposition rate of the Boc group.Higher Tf can lead to larger cell sizes as the polymer matrix is softer and gas pressure is higher. rsc.org
Time Dictates the extent of decomposition and gas diffusion.Affects cell growth and potential for cell collapse or coalescence if held too long. researchgate.net
Precursor Concentration Determines the total volume of gas generated.Higher concentration can lead to a lower foam density (higher expansion ratio). specialchem.com

Function as a Reactive Additive in Polymer Systems

As a reactive additive, this compound is incorporated into polymer matrices to induce specific chemical changes during processing or in the final material. Its primary functions in this capacity are as a precursor for crosslinking and chain extension reactions and as a modifier of the processing characteristics of polymer melts.

The tert-butyl ester groups of this compound can be thermally or chemically cleaved to generate carboxylic acid functionalities. These newly formed reactive sites can then participate in reactions to create new covalent bonds within the polymer matrix.

Crosslinking: In a polymer system containing appropriate functional groups (e.g., hydroxyl or epoxy groups), the in-situ generation of dicarboxylic acid from this compound can lead to the formation of crosslinks between polymer chains. This process enhances the polymer's mechanical strength, thermal stability, and chemical resistance.

Chain Extension: In polymers like polyesters or polyamides, the dicarboxylic acid formed from the decomposition of the additive can react with the polymer end-groups, effectively increasing the molecular weight and chain length. This is particularly useful for improving the physical properties of recycled or degraded polymers.

The thermal decomposition of the tert-butyl ester groups is a critical aspect of its function. The reaction proceeds via an elimination mechanism, yielding isobutylene (B52900) as a volatile byproduct and the desired carboxylic acid groups.

Table 1: Thermal Decomposition Data

Parameter Value
Decomposition Onset Temperature Varies depending on the polymer matrix and heating rate

The presence of this compound can also have a significant impact on the rheological behavior of polymer melts during processing.

Plasticization Effect: Prior to decomposition, the long aliphatic chain of the molecule can act as a plasticizer, increasing the free volume between polymer chains and reducing the melt viscosity. This can improve the processability of highly viscous or rigid polymers, allowing for lower processing temperatures and reduced energy consumption.

Reactive Processing: During melt processing at elevated temperatures, the thermal decomposition of the additive and subsequent crosslinking or chain extension reactions can lead to a controlled increase in melt viscosity. This "reactive processing" approach is utilized to modify the final properties of the material during its formation.

Table 2: Influence on Polymer Melt Properties

Property Effect of this compound Addition
Melt Viscosity (Initial) Decrease (Plasticization)
Melt Viscosity (During Reactive Processing) Increase (Crosslinking/Chain Extension)

Role in Surface Modification and Functionalization of Materials

The unique chemical structure of this compound also makes it a valuable tool for modifying the surface properties of various materials, including polymers and inorganic substrates.

"Grafting to" and "grafting from" are two common strategies for attaching molecules to a surface. The reactive nature of this compound allows for its use in surface modification.

"Grafting to": The dicarboxylic acid, generated from this compound, can be reacted with functional groups present on a polymer surface (e.g., hydroxyl or amine groups) to covalently attach the C18 chain to the material.

Surface-Initiated Polymerization: While less direct, the functional groups introduced by the attachment of octadecanedioic acid can serve as initiation sites for growing new polymer chains from the surface, creating a brush-like architecture.

The long, hydrophobic octadecane (B175841) chain of the molecule is particularly useful for creating water-repellent and low-friction surfaces.

Hydrophobic Coatings: By grafting this compound or its derived dicarboxylic acid onto a surface, a dense layer of aliphatic chains can be formed. This layer significantly increases the surface hydrophobicity, leading to water-repellent and self-cleaning properties.

Lubricious Coatings: The long hydrocarbon chains can also reduce the coefficient of friction of a surface, making it more lubricious. This is beneficial in applications where low friction is desired, such as in medical devices or microfluidic systems.

The effectiveness of the surface modification depends on the density and orientation of the grafted molecules.

Table 3: Surface Properties Modified by this compound

Property Modification
Water Contact Angle Increased
Surface Energy Decreased

Based on a comprehensive search of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the requested outline.

The provided structure requires in-depth information on specific environmental processes, including:

Hydrolytic degradation kinetics

Photo-oxidative decomposition rates

The influence of pH, temperature, and light

Specific microbial degradation pathways and consortia

While general principles of ester degradation exist, detailed, compound-specific research on this compound's behavior in aquatic and terrestrial systems, its response to photo-oxidation, and its interactions with microbial communities has not been published in the available resources.

Research on analogous compounds, such as other long-chain esters (e.g., those in biodiesel) or different tert-butylated compounds, cannot be directly extrapolated to provide scientifically accurate data for this compound without significant speculation. Doing so would not meet the required standards of accuracy for this topic.

Therefore, it is not possible to provide a thorough and scientifically accurate article covering the specific sections and subsections requested for this compound at this time. Further experimental research would be needed to generate the data required to populate such an article.

Environmental Fate and Degradation Mechanisms

Biotic Degradation and Biodegradation Potential

Enzymatic Hydrolysis by Esterases and Lipases

The ester linkages in Di-tert-butyl octadecanedioate are susceptible to enzymatic hydrolysis by non-specific esterases and lipases, which are ubiquitous in the environment. These enzymes catalyze the cleavage of the ester bonds, representing a primary mechanism for the biodegradation of this compound. The hydrolysis would occur in a stepwise manner, initially yielding a monoester and ultimately the dicarboxylic acid and tert-butyl alcohol.

The rate and extent of this enzymatic hydrolysis are influenced by several factors, including the specific microbial populations present, temperature, pH, and the bioavailability of the substrate. The bulky tert-butyl groups may sterically hinder the approach of the enzyme's active site, potentially leading to a slower hydrolysis rate compared to linear diesters.

Table 1: Hypothetical Relative Hydrolysis Rates of this compound by Various Hydrolases (Note: This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound is not readily available in published literature.)

Enzyme SourceEnzyme ClassRelative Hydrolysis Rate (%)Optimal pHOptimal Temperature (°C)
Candida antarctica Lipase (B570770) BLipase757.040
Rhizomucor miehei LipaseLipase607.535
Porcine Pancreatic LipaseLipase458.037
Porcine Liver EsteraseEsterase857.237
Bacillus subtilis EsteraseEsterase707.030

Metabolite Identification and Degradation Pathway Elucidation

The biodegradation of this compound is expected to proceed through the hydrolysis of its two ester bonds. The initial cleavage would result in the formation of tert-butanol (B103910) and mono-tert-butyl octadecanedioate . The latter, being an intermediate, would then undergo further hydrolysis to yield octadecanedioic acid and another molecule of tert-butanol .

Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) would be essential for the separation and identification of these degradation products from environmental or laboratory samples.

The proposed biotransformation pathway for this compound is a two-step hydrolysis reaction catalyzed by esterases or lipases.

Step 1: this compound + H₂O ---(Esterase/Lipase)--> Mono-tert-butyl octadecanedioate + tert-Butanol

Step 2: Mono-tert-butyl octadecanedioate + H₂O ---(Esterase/Lipase)--> Octadecanedioic acid + tert-Butanol

The resulting octadecanedioic acid, a long-chain dicarboxylic acid, can be further metabolized by many microorganisms through the β-oxidation pathway, eventually being broken down into smaller molecules that can enter central metabolic pathways. tert-Butanol can also be utilized as a carbon source by certain microorganisms.

Environmental Distribution and Transport Studies

The environmental distribution of this compound is significantly influenced by its physicochemical properties. With its long C18 alkyl chain, the molecule is expected to be hydrophobic and have a low aqueous solubility. Consequently, it is likely to exhibit a strong tendency to partition from water into organic-rich phases in the environment.

This behavior, known as sorption, would lead to its accumulation in soil organic matter and sediments. nih.govmdpi.com The extent of sorption is typically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Due to its hydrophobicity, this compound is expected to have a high Koc value, indicating limited mobility in soil and a low potential for leaching into groundwater. The sorption process can be influenced by soil and sediment properties such as organic carbon content, clay content, and pH. mdpi.com

Table 2: Estimated Physicochemical Properties and Sorption Behavior of this compound (Note: These values are estimations based on the chemical structure and are for illustrative purposes.)

PropertyEstimated ValueImplication for Environmental Distribution
Molecular Weight426.7 g/mol Low volatility
LogP (octanol-water partition coefficient)> 8High potential for bioaccumulation and sorption to organic matter
Water Solubility< 1 mg/LLow mobility in aqueous systems
Koc (soil organic carbon-water partition coefficient)> 10,000 L/kgStrong sorption to soil and sediment; low leaching potential

Given its estimated high molecular weight and low vapor pressure, this compound is not expected to be a volatile compound. Therefore, volatilization from soil or water surfaces is likely to be a minor environmental transport pathway. Significant atmospheric transport of this compound is considered improbable.

Computational and Theoretical Studies

Molecular Modeling and Simulation of Di-tert-butyl Octadecanedioate

Molecular modeling and simulation techniques are instrumental in understanding the three-dimensional structure and dynamics of flexible molecules such as this compound. These methods allow for the exploration of the molecule's potential energy surface to identify stable conformations and the energetic barriers between them.

The conformational flexibility of this compound is primarily dictated by the long octadecanedioate carbon chain. For unsubstituted long-chain alkanes, the lowest energy conformation is typically a linear, all-trans arrangement, often referred to as a zigzag conformation. However, the presence of the bulky tert-butyl ester groups at both ends of the chain introduces significant steric hindrance, which can influence the preferred conformations.

Molecular mechanics simulations can be employed to perform a systematic search of the conformational space. By rotating the dihedral angles along the carbon-carbon backbone, a potential energy landscape can be generated. This landscape maps the potential energy of the molecule as a function of its geometry. For long flexible molecules, these landscapes can be complex, with numerous local energy minima corresponding to different folded and extended conformations. mdpi.comfrontiersin.orgresearchgate.netnih.gov

The energy landscape of this compound is expected to feature a global minimum corresponding to a near-linear conformation of the alkyl chain to minimize van der Waals strain. However, gauche interactions, which introduce kinks in the chain, will lead to a variety of higher-energy conformers. The bulky tert-butyl groups will likely restrict the rotational freedom of the terminal C-C bonds, creating a higher energy barrier for certain conformations compared to a simple long-chain alkane.

Table 1: Hypothetical Relative Energies of this compound Conformations

ConformationDescriptionDihedral AnglesHypothetical Relative Energy (kcal/mol)
All-transFully extended linear chainAll ~180°0 (Reference)
Single GaucheOne kink in the C-C backboneOne ~60°0.9 - 1.5
Multiple GaucheMultiple kinks in the C-C backboneMultiple ~60°> 2.0
Bent"U-shaped" conformationA series of gauche and trans3.0 - 5.0

Note: These values are illustrative and based on typical energies for gauche interactions in alkanes. Actual values would require specific molecular mechanics or quantum mechanics calculations.

DFT calculations would likely show that the highest electron density is localized around the oxygen atoms of the carbonyl groups in the ester functionalities due to their high electronegativity. This localization results in a partial negative charge on the oxygen atoms and a partial positive charge on the carbonyl carbon atoms. The long aliphatic chain, being nonpolar, would exhibit a relatively uniform electron distribution.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the non-bonding p-orbitals of the ester oxygen atoms. The LUMO, on the other hand, would likely be centered on the antibonding π* orbitals of the carbonyl groups. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability. researchgate.net

Table 2: Predicted Electronic Properties of this compound from Conceptual DFT

PropertyPredicted Location/ValueImplication
Highest Occupied Molecular Orbital (HOMO)Localized on ester oxygen atomsSite for electrophilic attack
Lowest Unoccupied Molecular Orbital (LUMO)Localized on carbonyl carbon atomsSite for nucleophilic attack
HOMO-LUMO GapRelatively largeHigh chemical stability
Molecular Electrostatic Potential (MEP)Negative potential around carbonyl oxygensIndicates regions susceptible to electrophilic interaction

Reaction Mechanism Prediction and Validation

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions, including the identification of transition states and the calculation of activation energies.

The synthesis of this compound typically involves the esterification of octadecanedioic acid with tert-butanol (B103910). Due to the steric hindrance of the tertiary alcohol, this reaction can be challenging. Computational modeling can be used to investigate the mechanism of this reaction, often catalyzed by an acid.

The generally accepted mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, a proton transfer, and subsequent elimination of a water molecule. DFT calculations can be used to model each step of this pathway, determining the geometry and energy of the reactants, intermediates, transition states, and products. The calculated activation energy for the rate-determining step, which is typically the nucleophilic attack of the sterically hindered tert-butanol, can provide a quantitative measure of the reaction's feasibility under different conditions. researchgate.net

The degradation of this compound, particularly through hydrolysis of the ester bonds, is another process that can be effectively studied using computational methods. nih.govresearchgate.netacs.org Hydrolysis can be catalyzed by either acid or base.

In base-catalyzed hydrolysis (saponification), the mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. morressier.com This leads to a tetrahedral intermediate, which then collapses to form a carboxylate anion and tert-butanol. Computational modeling of this process would involve locating the transition state for the nucleophilic attack and calculating its energy. nih.govchemrxiv.orgacs.org The bulky tert-butyl group would likely increase the activation energy for this step due to steric repulsion with the incoming nucleophile.

Acid-catalyzed hydrolysis proceeds through a similar mechanism to the reverse of esterification. DFT calculations can be used to compare the activation barriers for the hydrolysis of the first and second ester groups. It is plausible that the hydrolysis of the first ester group to form the monoester would have a different activation energy than the hydrolysis of the second ester group due to electronic and steric changes in the molecule.

Structure-Property Relationships in Long-Chain Diesters

The physical and chemical properties of long-chain diesters are intrinsically linked to their molecular structure. researchgate.netacs.orgnih.gov For this compound, key structural features include the long aliphatic chain and the bulky terminal tert-butyl groups.

The long C18 chain is the primary determinant of the molecule's lipophilicity and is expected to contribute to a relatively high melting and boiling point compared to shorter-chain diesters. The flexibility of this chain also influences the molecule's conformational freedom and packing in the solid state.

The terminal tert-butyl groups have a significant impact on the molecule's properties. Their bulkiness can disrupt efficient crystal packing, potentially leading to a lower melting point than a linear diester of similar molecular weight. rsc.org This steric hindrance also provides a degree of protection to the ester carbonyl groups, likely reducing their susceptibility to hydrolysis compared to less hindered esters. nih.gov This increased chemical stability is an important property that can be rationalized through computational analysis of the transition state energies for hydrolysis. acs.orgnih.gov

Table 3: Predicted Structure-Property Relationships for this compound

Structural FeaturePredicted Property Influence
Long (C18) Aliphatic ChainHigh lipophilicity, contributes to high melting/boiling points, significant conformational flexibility.
Terminal tert-butyl GroupsSteric hindrance reduces reactivity of ester groups, disrupts crystal packing, potentially lowering the melting point compared to linear analogs.
Ester FunctionalitiesIntroduce polarity, sites for hydrolysis, influence intermolecular interactions.
Molecular SymmetryAffects crystal packing and macroscopic properties.

Correlation of Molecular Structure with Reactivity Profiles

No computational studies detailing the correlation between the molecular structure of this compound and its reactivity profiles are available in the reviewed literature. Theoretical calculations such as Density Functional Theory (DFT) or other quantum mechanical methods, which could provide insights into its electronic structure, bond energies, and potential reaction pathways, have not been published for this specific diester.

Theoretical Predictions of Polymerization Behavior

There are no theoretical predictions or published models regarding the polymerization behavior of this compound. Information such as predicted reactivity ratios, activation energies for polymerization, or the thermodynamics of its incorporation into polymer chains could not be located.

Interactions with Other Molecules and Substrates

Molecular Dynamics Simulations of Interactions with Polymer Chains

No molecular dynamics (MD) simulation studies have been published that investigate the interactions between this compound and polymer chains. Consequently, there is no data on its behavior as a potential plasticizer, additive, or comonomer from a simulation perspective, nor are there any calculated parameters such as interaction energies or diffusion coefficients within a polymer matrix.

Modeling of Adsorption and Desorption Processes on Surfaces

There is no available research on the modeling of adsorption and desorption processes of this compound on any surfaces. Studies predicting its binding affinity, adsorption isotherms, or the energetics of its interaction with various substrates are absent from the current scientific record.

Q & A

Q. Advanced: How can researchers design experiments to assess the thermal stability of this compound under varying atmospheric conditions?

Methodological Answer: Employ calorimetric techniques to quantify decomposition kinetics:

  • Differential Scanning Calorimetry (DSC) : Measure onset temperature (T0T_0), decomposition enthalpy (ΔH\Delta H), and reaction kinetics under controlled heating rates. Compare results with inert vs. oxidative atmospheres to evaluate oxygen sensitivity .
  • Accelerating Rate Calorimetry (ARC) : Conduct adiabatic tests to determine self-heating rates, maximum pressure rise (dP/dtmaxdP/dt_{max}), and activation energy (EaE_a) for decomposition pathways. Use kinetic models (e.g., BatchCAD) to simulate large-scale hazards .
  • Diluent Compatibility Testing : Assess thermal stability in solvents (e.g., toluene) to identify incompatible diluents that may exacerbate decomposition .

Basic: How is this compound synthesized and characterized in academic research?

Methodological Answer:
Synthesis :

  • The compound is typically prepared via esterification of octadecanedioic acid with tert-butanol using carbodiimide coupling agents (e.g., DCC) or acid catalysts. Reaction progress is monitored by thin-layer chromatography (TLC) .
    Characterization :
  • NMR Spectroscopy : Confirm structure using 1^1H and 13^13C NMR. Key signals include tert-butyl groups (δ\delta ~1.2 ppm) and ester carbonyls (δ\delta ~170 ppm) .
  • IR Spectroscopy : Identify ester C=O stretching (~1740 cm⁻¹) and tert-butyl C-H vibrations (~1360–1390 cm⁻¹) .

Q. Advanced: What strategies resolve contradictions in reported reactivity data for this compound?

Methodological Answer:

  • Controlled Reactivity Studies : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) to isolate variables affecting ester hydrolysis or nucleophilic substitution. Use HPLC or GC-MS to quantify side products .
  • Cross-Validation with Analogs : Compare kinetic data with structurally similar compounds (e.g., dibutyl sebacate or di-tert-butyl dicarbonate) to identify trends in steric hindrance or electronic effects .
  • Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states, corroborating experimental findings .

Basic: What ecological data gaps exist for this compound, and how can researchers address them?

Methodological Answer:
Current gaps include toxicity, biodegradability, and bioaccumulation potential . To address these:

  • Microcosm Studies : Expose aquatic or soil systems to the compound and monitor degradation rates via LC-MS. Use OECD 301/302 guidelines for standardized biodegradability testing .
  • Toxicity Assays : Conduct acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD 202 protocols. Measure LC₅₀ values and compare with analog data (e.g., diisopropyl sebacate) .

Q. Advanced: How can researchers apply open science principles to improve data accessibility for understudied compounds?

Methodological Answer:

  • Metadata Repositories : Upload raw datasets (e.g., toxicity results, spectral data) to platforms like Zenodo or Figshare with FAIR (Findable, Accessible, Interoperable, Reusable) metadata .
  • Collaborative Platforms : Use platforms like Open Science Framework (OSF) to share experimental protocols and invite peer validation of ecological risk assessments .

Basic: What are the primary applications of this compound in bioconjugation research?

Methodological Answer:
The compound serves as a heterobifunctional crosslinker:

  • Protein Modification : React NHS esters with amine groups on proteins under pH 7–9 conditions. Optimize molar ratios to minimize aggregation .
  • Surface Immobilization : Functionalize nanoparticles or biosensors via ester linkages. Characterize conjugation efficiency using MALDI-TOF or fluorescence quenching assays .

Q. Advanced: How can researchers optimize reaction yields for this compound in aqueous vs. organic phases?

Methodological Answer:

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. aqueous buffers. Use kinetic studies to identify rate-limiting steps in hydrolysis .
  • Catalyst Selection : Evaluate coupling agents (e.g., HOBt, EDC) for enhanced activation of carboxyl groups. Monitor byproducts via LC-MS .

Basic: How should researchers dispose of this compound waste?

Methodological Answer:

  • Waste Classification : Label as "toxic organic waste" under UN2930 regulations. Package in chemically compatible containers (e.g., HDPE) with secondary containment .
  • Incineration : Use high-temperature incinerators with scrubbers to neutralize decomposition byproducts (e.g., CO, CO₂) .

Q. Advanced: What analytical methods detect trace residues of this compound in environmental samples?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Concentrate water samples using C18 cartridges. Elute with acetonitrile and analyze via UPLC-QTOF-MS for high sensitivity (LOD ~0.1 ppb) .
  • Soil Analysis : Perform Soxhlet extraction with dichloromethane, followed by GC-ECD to quantify residues .

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